molecular formula C11H10N2O4 B2829890 ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 52578-37-7

ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B2829890
CAS No.: 52578-37-7
M. Wt: 234.211
InChI Key: YZRPKTDJOUNZMV-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic organic compound belonging to the class of pyrido[1,2-a]pyrimidines This compound features a pyridine ring fused to a pyrimidine ring, with a hydroxyl group at the 2-position and a carboxylate ester at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl 2-aminopyridine-3-carboxylate with a suitable diketone in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or large-scale batch reactors. These methods ensure consistent quality and yield while minimizing environmental impact. The choice of solvent, temperature, and reaction time are optimized to achieve the highest efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrido[1,2-a]pyrimidines.

Scientific Research Applications

Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its biological activity, allowing it to bind to enzymes or receptors involved in various biochemical processes.

Comparison with Similar Compounds

Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is structurally similar to other pyrido[1,2-a]pyrimidines, such as this compound and this compound. its unique combination of functional groups and structural features sets it apart, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl 2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(16)8-9(14)12-7-5-3-4-6-13(7)10(8)15/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRPKTDJOUNZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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